(E)-2-((2-chlorophenyl)amino)-N'-(1-(furan-2-yl)ethylidene)acetohydrazide
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Overview
Description
(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 2-chlorophenylamine, is reacted with acetic anhydride to form 2-chlorophenylacetamide.
Hydrazinolysis: The 2-chlorophenylacetamide is then treated with hydrazine hydrate to yield 2-chlorophenylacetohydrazide.
Condensation reaction: The 2-chlorophenylacetohydrazide is finally condensed with 1-(furan-2-yl)ethanone under acidic or basic conditions to form the target compound, (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be explored for its use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((2-bromophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide
- (E)-2-((2-fluorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide
- (E)-2-((2-methylphenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide
Uniqueness
(E)-2-((2-chlorophenyl)amino)-N’-(1-(furan-2-yl)ethylidene)acetohydrazide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and the acetohydrazide moiety also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloroanilino)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10(13-7-4-8-20-13)17-18-14(19)9-16-12-6-3-2-5-11(12)15/h2-8,16H,9H2,1H3,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPSSAWXRDDTI-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC=CC=C1Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC=CC=C1Cl)/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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